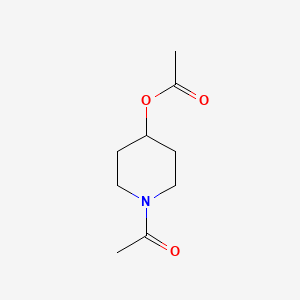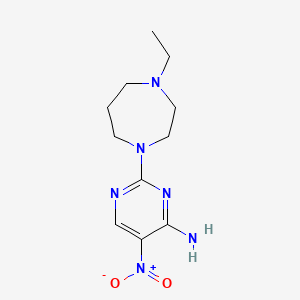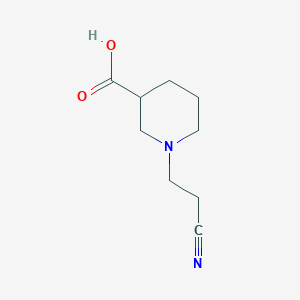
1-(2-Cyanoethyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanoethyl)piperidine-3-carboxylic acid is a chemical compound with the empirical formula C9H14N2O2 and a molecular weight of 182.22 . It is a solid substance .
Synthesis Analysis
Piperidines, such as 1-(2-Cyanoethyl)piperidine-3-carboxylic acid, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of 1-(2-Cyanoethyl)piperidine-3-carboxylic acid consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
1-(2-Cyanoethyl)piperidine-3-carboxylic acid is a solid substance . Its empirical formula is C9H14N2O2 and it has a molecular weight of 182.22 .
科学的研究の応用
Nanomagnetic Reusable Catalyst Development
Fe3O4 nanoparticles functionalized with Piperidine-4-carboxylic acid (PPCA) have been synthesized for use as a novel nanomagnetic reusable catalyst. These Fe3O4-PPCA nanoparticles, further functionalized with chlorosulfonic acid to create Fe3O4-SA-PPCA, demonstrated efficient catalytic activity in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This catalyst can be easily recovered and reused multiple times without significant loss of activity, highlighting its potential for sustainable chemical processes (Ghorbani‐Choghamarani & Azadi, 2015).
Structural and Spectroscopic Studies
Studies on (R/S)-piperidinium-3-carboxylic acid and its complexes have provided insights into hydrogen-bonded interactions, showcasing the compound's ability to form stable complexes with various agents. For instance, piperidinium-3-carboxylic acid forms a stable complex with 2,6-dichloro-4-nitrophenol, revealing significant details about hydrogen bonding and charge delocalization, which are critical for understanding the structural and electronic properties of these complexes (Anioła et al., 2016).
Synthetic Chemistry Applications
The synthesis of piperidine derivatives, including those similar to 1-(2-Cyanoethyl)piperidine-3-carboxylic acid, has been explored for creating constrained analogues of pharmacologically relevant compounds. For example, the synthesis of 6-Piperidino-3-azabicyclo[3.1.0]hexane-6-carboxamide diastereomers represents a novel approach to obtaining conformationally rigid analogues of pharmaceutical building blocks, demonstrating the versatility of piperidine derivatives in drug development (Vilsmaier et al., 1996).
Matrix Metalloproteinase Inhibitors
Carboxylic acids containing substituted piperidine have been synthesized and tested as potent and selective inhibitors of matrix metalloproteinases (MMPs), demonstrating unprecedented low nanomolar potency. This novel series of carboxylic acids highlights the therapeutic potential of piperidine derivatives in treating conditions associated with MMP activity, such as cancer and inflammatory diseases (Pikul et al., 2001).
Safety and Hazards
特性
IUPAC Name |
1-(2-cyanoethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-4-2-6-11-5-1-3-8(7-11)9(12)13/h8H,1-3,5-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUYDRHYQGADPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2927535.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2927537.png)

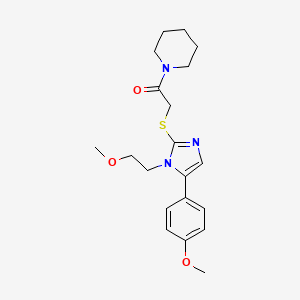
![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)
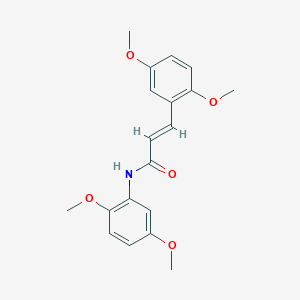
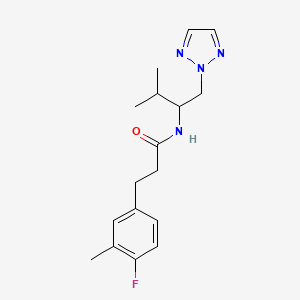
![4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2927548.png)
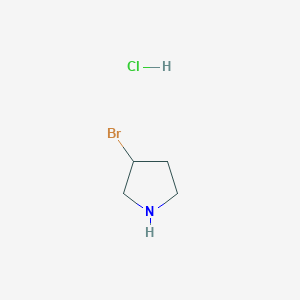
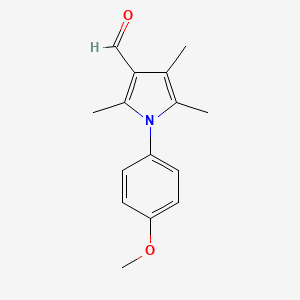
![N-butyl-4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2927551.png)
![N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927555.png)
